BenchChemオンラインストアへようこそ!

5-(Aminomethyl)-1-ethyl-2-pyrrolidinone

Physicochemical Characterization Drug-likeness Prediction Chromatographic Method Development

5-(Aminomethyl)-1-ethyl-2-pyrrolidinone (CAS 67433-52-7) is a heterocyclic organic compound belonging to the 2-pyrrolidinone class, featuring a five-membered lactam ring with an aminomethyl substituent at the 5-position and an ethyl group at the nitrogen. The compound is catalogued as Amisulpride Impurity 33 in pharmaceutical reference databases and exhibits predicted physicochemical parameters including a pKa of 9.36±0.29, LogP of -0.7, and topological polar surface area of 46.3 Ų.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 67433-52-7
Cat. No. B3278229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-1-ethyl-2-pyrrolidinone
CAS67433-52-7
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCN1C(CCC1=O)CN
InChIInChI=1S/C7H14N2O/c1-2-9-6(5-8)3-4-7(9)10/h6H,2-5,8H2,1H3
InChIKeyYNYYSFWJFKGSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-1-ethyl-2-pyrrolidinone (CAS 67433-52-7): Physicochemical Properties and Regulatory Identity for Sourcing Decisions


5-(Aminomethyl)-1-ethyl-2-pyrrolidinone (CAS 67433-52-7) is a heterocyclic organic compound belonging to the 2-pyrrolidinone class, featuring a five-membered lactam ring with an aminomethyl substituent at the 5-position and an ethyl group at the nitrogen . The compound is catalogued as Amisulpride Impurity 33 in pharmaceutical reference databases and exhibits predicted physicochemical parameters including a pKa of 9.36±0.29, LogP of -0.7, and topological polar surface area of 46.3 Ų . Its solubility profile in chloroform, dichloromethane, and ethyl acetate, combined with moderate basicity, distinguishes it from structurally related pyrrolidinone building blocks [1].

Why Positional Isomers and Generic Pyrrolidinone Analogs Cannot Substitute for 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone


In the 2-pyrrolidinone series, the precise location of the aminomethyl group (5-position versus 4-position) directly influences the compound's basicity, hydrogen-bonding capacity, and steric environment . The target compound's predicted pKa of 9.36 and LogP of -0.7 differ from those of the 4-aminomethyl isomer, which is reported to exhibit distinct solubility behavior and chromatographic retention characteristics . Furthermore, the compound's established identity as Amisulpride Impurity 33 confers unique regulatory and analytical value that generic 5-substituted pyrrolidinones or 1-ethyl-2-pyrrolidinone derivatives without the specific aminomethyl substitution pattern cannot replicate in pharmaceutical impurity profiling workflows .

Quantitative Differentiation of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone (67433-52-7) from Structural Analogs and Alternative Building Blocks


pKa and Basicity Profile: 5-Aminomethyl Substitution Confers Higher Basicity Compared to 4-Isomer and Parent Scaffolds

The target compound exhibits a predicted pKa of 9.36±0.29, which is approximately 0.7–0.8 units higher than the experimental pKa values reported for structurally related 4-aminomethyl pyrrolidinone analogs (pKa ~8.6) . This elevated basicity results from the electronic environment created by the aminomethyl group at the 5-position adjacent to the lactam carbonyl, differing from the 4-position substitution pattern [1].

Physicochemical Characterization Drug-likeness Prediction Chromatographic Method Development

LogP and Topological Polar Surface Area: 5-Aminomethyl-1-ethyl-2-pyrrolidinone Provides Balanced Lipophilicity for CNS Permeability Predictions

The target compound exhibits a predicted XLogP3 of -0.7 and a topological polar surface area (TPSA) of 46.3 Ų . This combination places it within the favorable range for potential CNS penetration according to established medicinal chemistry guidelines (LogP <5, TPSA <90 Ų) [1]. In comparison, the 4-aminomethyl isomer is expected to possess a slightly different LogP due to altered intramolecular hydrogen bonding between the aminomethyl and carbonyl moieties, though direct experimental data for the 4-isomer are not publicly available .

ADME Prediction Blood-Brain Barrier Permeability Medicinal Chemistry Design

Identity as Amisulpride Impurity 33: Regulatory-Relevant Differentiation from Other Amisulpride-Related Substances

The compound is formally designated as Amisulpride Impurity 33 in pharmaceutical reference catalogs and is utilized as a certified reference standard for the detection and quantification of this specific process-related impurity in amisulpride drug substance and finished product analysis . Unlike generic amisulpride impurities, Impurity 33 arises from a specific synthetic pathway involving 5-aminomethyl-1-ethyl-2-pyrrolidinone as an intermediate or degradation product . Validated analytical data packages including purity assessment, NMR, and MS characterization are available from multiple GMP-compliant suppliers, whereas alternative 5-substituted pyrrolidinones lack this defined regulatory identity .

Pharmaceutical Impurity Profiling Quality Control Regulatory Compliance

Synthetic Utility in GLP1R Agonist Development: Demonstrated Role as a Key Intermediate in Patented Pharmaceutical Compositions

The compound is explicitly disclosed as a reactant in the synthesis of novel aryl ether-substituted heterocyclic GLP1R agonists, as described in patent WO2024051700A1 [1]. In this protocol, 5-(aminomethyl)-1-ethylpyrrolidin-2-one is reacted under hydrogenation conditions (palladium on activated charcoal, potassium carbonate, THF/methanol/DMF, 34 hours) to generate a key benzamide intermediate [2]. Alternative pyrrolidinone building blocks lacking the specific 5-aminomethyl-1-ethyl substitution pattern would not yield the identical pharmacophore geometry required for GLP1R binding affinity .

GLP1R Agonist Metabolic Disease Therapeutics Process Chemistry

Chiral Synthesis from L-Pyroglutamic Acid: Enantioselective Preparation of (5S)-5-(Aminomethyl)-1-ethyl-2-pyrrolidinone

The (S)-enantiomer of the target compound has been synthesized in optically active form starting from L-pyroglutamic acid, as reported in the context of antipsychotic drug metabolite synthesis [1]. Specifically, (+)-(5S)-5-(aminomethyl)-1-ethyl-2-pyrrolidone (compound 12) was prepared and subsequently acylated to generate metabolites of remoxipride and raclopride [2]. This stereospecific synthetic route is not directly applicable to the 4-aminomethyl isomer or other positional analogs, which lack the same stereochemical environment at the 5-position .

Asymmetric Synthesis Chiral Building Blocks Metabolite Synthesis

Optimal Research and Industrial Use Cases for 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone (67433-52-7) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Amisulpride Quality Control

The compound serves as Amisulpride Impurity 33, a certified reference standard essential for method validation, stability studies, and GMP-compliant release testing of amisulpride drug substances and finished products. Its distinct pKa of 9.36 and LogP of -0.7 facilitate chromatographic separation from the parent drug and other related impurities in reversed-phase HPLC methods . Procurement of this specific impurity standard, rather than a generic 5-substituted pyrrolidinone, ensures regulatory acceptance in ANDA/DMF submissions .

Key Intermediate for GLP1R Agonist Synthesis in Metabolic Disease Research

As disclosed in patent WO2024051700A1, the compound is a reactant in the preparation of aryl ether-substituted heterocyclic GLP1R agonists. The specific 5-aminomethyl-1-ethyl substitution pattern is required to generate the pharmacophore geometry necessary for target engagement [1]. Research groups developing novel GLP1R agonists for type 2 diabetes or obesity indications will find this intermediate directly applicable to replicating patented synthetic sequences.

Chiral Building Block for Antipsychotic Metabolite Synthesis and CNS Drug Discovery

The (S)-enantiomer, synthesized from L-pyroglutamic acid, is a validated precursor for the preparation of remoxipride and raclopride metabolites [2]. Its balanced lipophilicity (LogP -0.7) and moderate TPSA (46.3 Ų) align with CNS drug-like property guidelines . Medicinal chemistry teams exploring dopamine D2/D3 receptor ligands or other CNS targets can leverage this chiral intermediate for SAR studies requiring enantiomerically pure scaffolds.

Versatile Heterocyclic Scaffold for Nitrogen-Containing Bioactive Molecule Libraries

The compound's structural features—a 2-pyrrolidinone core with a reactive primary amine at the 5-position—enable derivatization via acylation, alkylation, or reductive amination to generate diverse compound libraries. The predicted basicity (pKa 9.36) and solubility profile in chlorinated solvents support a range of reaction conditions typical in parallel synthesis and medicinal chemistry workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.